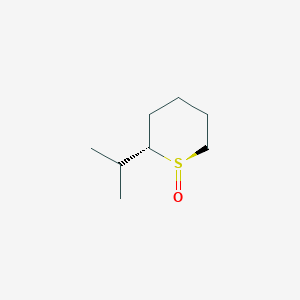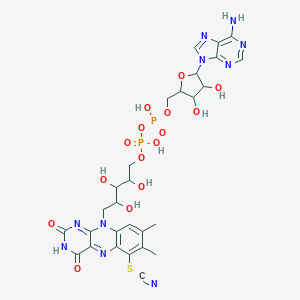
6-Thiocyanato-fad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thiocyanato-fad is a flavin adenine dinucleotide (FAD) analog that has been extensively studied due to its potential applications in scientific research. This molecule is a derivative of FAD, which is an important coenzyme involved in various metabolic reactions in living organisms. The thiocyanate group at position 6 of the isoalloxazine ring of FAD makes 6-thiocyanato-fad a unique molecule with distinct properties.
Wissenschaftliche Forschungsanwendungen
6-Thiocyanato-fad has been used in various scientific research applications, including enzyme kinetics, protein structure-function studies, and fluorescence imaging. This molecule can be used as a fluorescent probe to monitor protein-protein interactions, enzyme-substrate interactions, and conformational changes in proteins. It has also been used to study the mechanism of action of flavoenzymes, such as monoamine oxidase and glucose oxidase.
Wirkmechanismus
The thiocyanate group at position 6 of the isoalloxazine ring of 6-thiocyanato-fad makes it a unique molecule with distinct properties. The presence of the thiocyanate group alters the redox properties of the molecule, which affects its interaction with enzymes and proteins. The thiocyanate group can also act as a hydrogen bond acceptor, which can affect the binding affinity of the molecule for proteins and enzymes.
Biochemische Und Physiologische Effekte
6-Thiocyanato-fad has been shown to affect the activity of various enzymes and proteins. It has been reported to inhibit the activity of monoamine oxidase and glucose oxidase, two important flavoenzymes involved in neurotransmitter metabolism and glucose oxidation, respectively. The molecule has also been shown to bind to proteins involved in DNA repair and transcription, which suggests a potential role in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-thiocyanato-fad in lab experiments include its high yield of synthesis, ease of purification, and unique properties that make it a valuable tool for studying enzyme kinetics and protein structure-function relationships. However, the limitations of using this molecule include its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
For research on 6-thiocyanato-fad include the development of new synthetic methods for producing the molecule, the identification of new enzymes and proteins that interact with the molecule, and the development of new applications for the molecule in scientific research. The potential use of 6-thiocyanato-fad as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders is also an area of interest for future research.
Synthesemethoden
The synthesis of 6-thiocyanato-fad involves the reaction of 6-Thiocyanato-fad with thiocyanate ion. The reaction can be carried out under mild conditions in aqueous solution. The yield of the reaction is typically high, and the product can be purified by column chromatography. The structure of 6-thiocyanato-fad has been confirmed by various spectroscopic techniques, including UV-Vis, fluorescence, and NMR spectroscopy.
Eigenschaften
CAS-Nummer |
101760-87-6 |
|---|---|
Produktname |
6-Thiocyanato-fad |
Molekularformel |
C28H32N10O15P2S |
Molekulargewicht |
842.6 g/mol |
IUPAC-Name |
[10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate |
InChI |
InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45) |
InChI-Schlüssel |
PLNGEFWUGKMPAV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Synonyme |
6-SCN-FAD 6-thiocyanato-FAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






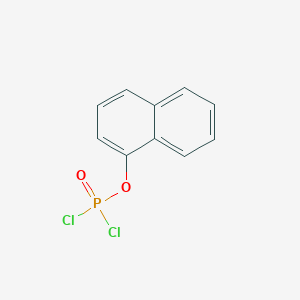


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)

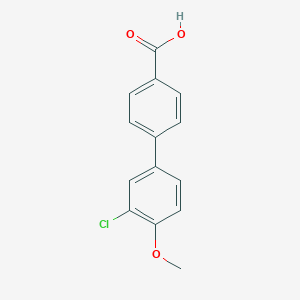
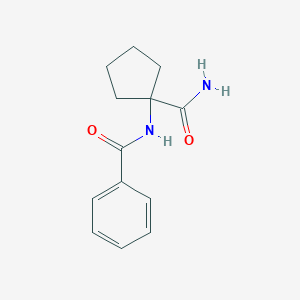
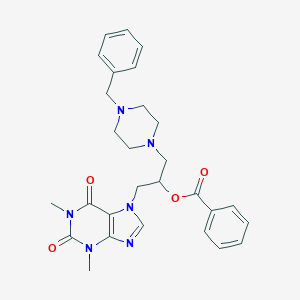
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
